4-[2-(4-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine
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Description
This compound is a morpholine derivative with a fluorophenyl group and a methyl group attached to it. Morpholine is a common heterocyclic amine used in organic synthesis and it has a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the fluorophenyl group suggests that this compound might have interesting properties, as fluorine atoms are often added to pharmaceuticals to improve their stability and enhance their ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of morpholine derivatives, including the six-membered ring with an oxygen and a nitrogen atom. The fluorophenyl group would be expected to contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the morpholine ring and the fluorophenyl group. For example, the fluorine atom in the fluorophenyl group would be expected to increase the compound’s stability and lipophilicity .Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)propan-2-yl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-11(8-14-4-6-15(16)7-5-14)17-9-12(2)18-13(3)10-17/h4-7,11-13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQNZUEIVXXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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